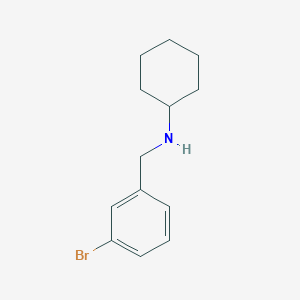

(3-Bromobenzyl)cyclohexylamine

Übersicht

Beschreibung

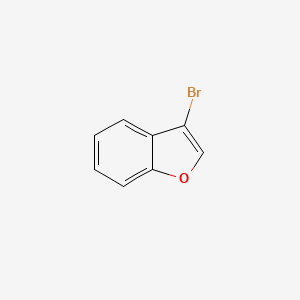

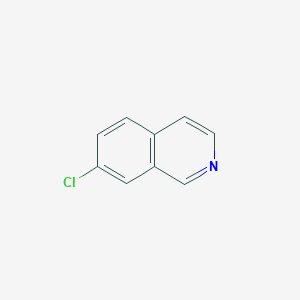

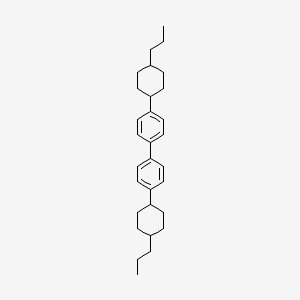

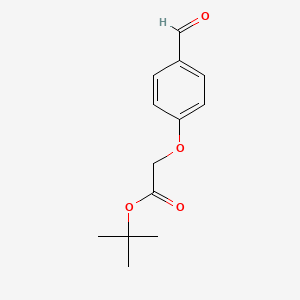

“(3-Bromobenzyl)cyclohexylamine” is an important compound used in various fields of research and industry. It has a molecular formula of C13H18BrN . The compound is also commonly referred to as BBA.

Synthesis Analysis

The synthesis of cyclohexylamine derivatives like “(3-Bromobenzyl)cyclohexylamine” can be achieved through a one-step process from benzene, hydroxylamine, and hydrogen under mild conditions . A bi-functional supported catalyst Ru–V2O5/MCM-41 is prepared and characterized by nitrogen adsorption/desorption, XRD, SEM, ICP, and XPS .Molecular Structure Analysis

The molecular structure of “(3-Bromobenzyl)cyclohexylamine” consists of a cyclohexane ring attached to an amine group . The molecular weight of the compound is 268.19 g/mol.Wissenschaftliche Forschungsanwendungen

Production of Cyclohexylamine Derivatives

Cyclohexylamine and its derivatives are prevalent units in plenty of natural products, pharmaceuticals, agrochemicals, and biological molecules . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used to synthesize these derivatives.

Visible-Light-Enabled Stereoselective Synthesis

“(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives . This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible .

Production of Sulfenamide-Based Reagents

Cyclohexylamine is used as an intermediate in the synthesis of sulfenamide-based reagents used as accelerators for vulcanization . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar manner.

Corrosion Inhibitor

Cyclohexylamine is an effective corrosion inhibitor . Given its similar structure, “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar application.

Printing Ink Industry

Cyclohexylamine has been used as a flushing aid in the printing ink industry . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar application.

Wirkmechanismus

Mode of Action

. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.

Biochemical Pathways

This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Pharmacokinetics

5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEACIKSVOHWIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromobenzyl)cyclohexylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)